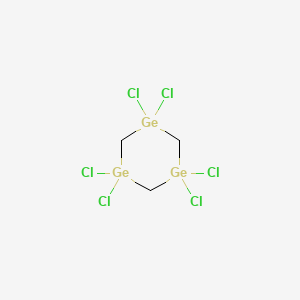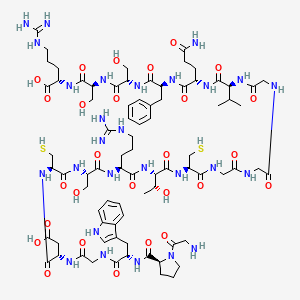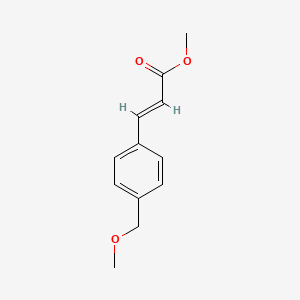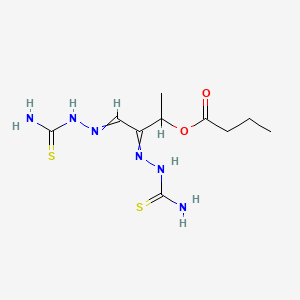
Butyryloxyethylglyoxal dithiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyryloxyethylglyoxal dithiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes and ketones. Thiosemicarbazones have been extensively studied due to their diverse biological activities and pharmacological properties, including anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Preparation Methods
The synthesis of butyryloxyethylglyoxal dithiosemicarbazone typically involves the reaction of butyryloxyethylglyoxal with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial production methods for thiosemicarbazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Butyryloxyethylglyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazone derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and enzyme inhibition properties.
Medicine: Due to its anti-cancer properties, butyryloxyethylglyoxal dithiosemicarbazone is being investigated as a potential therapeutic agent for the treatment of various cancers.
Mechanism of Action
The mechanism of action of butyryloxyethylglyoxal dithiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, leading to the formation of stable metal complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to cytotoxic effects on cancer cells .
The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell death and anti-cancer effects .
Comparison with Similar Compounds
Butyryloxyethylglyoxal dithiosemicarbazone is unique among thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:
Kethoxal bis(thiosemicarbazone): Known for its anti-tumor activity and ability to chelate metal ions.
2-Acetylpyridine dithiosemicarbazone: Exhibits corrosion inhibition properties and forms stable metal complexes.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against cancer cell lines compared to other thiosemicarbazones.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
2407-55-8 |
|---|---|
Molecular Formula |
C10H18N6O2S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3,4-bis(carbamothioylhydrazinylidene)butan-2-yl butanoate |
InChI |
InChI=1S/C10H18N6O2S2/c1-3-4-8(17)18-6(2)7(14-16-10(12)20)5-13-15-9(11)19/h5-6H,3-4H2,1-2H3,(H3,11,15,19)(H3,12,16,20) |
InChI Key |
YCULAGAKWJGACJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(=NNC(=S)N)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


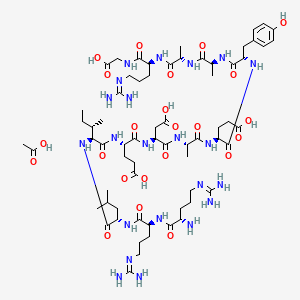
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

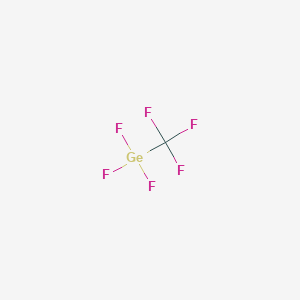
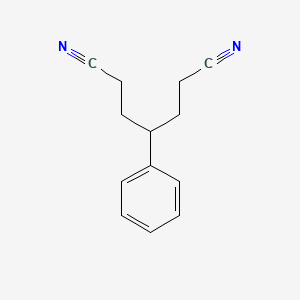

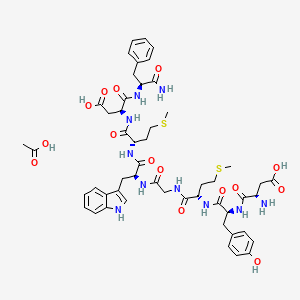
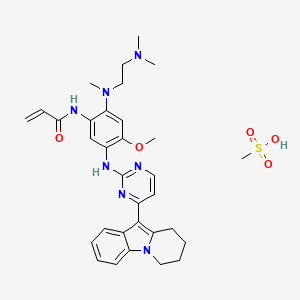
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)

